molecular formula C5H5ClN2O B590473 O-(3-chloropyridin-2-yl)hydroxylamine CAS No. 128080-08-0

O-(3-chloropyridin-2-yl)hydroxylamine

Cat. No.: B590473
CAS No.: 128080-08-0
M. Wt: 144.558
InChI Key: CKSHMWIRFHKMRW-UHFFFAOYSA-N
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Description

O-(3-chloropyridin-2-yl)hydroxylamine is an organic compound with the molecular formula C5H5ClN2O It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3-chloropyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(3-chloropyridin-2-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(3-chloropyridin-2-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reactions typically occur in the presence of bases or acids to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

O-(3-chloropyridin-2-yl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-(3-chloropyridin-2-yl)hydroxylamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    O-(3-chloropyridin-2-yl)hydroxylamine: Unique due to its specific substitution pattern on the pyridine ring.

    O-(4-chloropyridin-2-yl)hydroxylamine: Similar structure but with the chlorine atom at the 4-position.

    O-(3-bromopyridin-2-yl)hydroxylamine: Bromine substitution instead of chlorine.

    O-(3-fluoropyridin-2-yl)hydroxylamine: Fluorine substitution instead of chlorine.

Uniqueness

This compound is unique due to the presence of the chlorine atom at the 3-position of the pyridine ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

O-(3-chloropyridin-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSHMWIRFHKMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)ON)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302847
Record name Pyridine, 2-(aminooxy)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128080-08-0
Record name Pyridine, 2-(aminooxy)-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128080-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(aminooxy)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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